molecular formula C8H6F3NO4S B3060459 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid CAS No. 400084-46-0

2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid

Cat. No.: B3060459
CAS No.: 400084-46-0
M. Wt: 269.2 g/mol
InChI Key: PMVDWMQFNNOBQQ-UHFFFAOYSA-N
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Description

2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid is a chemical compound with the molecular formula C8H6F3NO2S It is a derivative of pyridine, featuring a trifluoromethyl group at the 5-position and a sulfonylacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid typically involves the introduction of the trifluoromethyl group and the sulfonylacetic acid moiety onto a pyridine ring. One common method involves the reaction of 5-(trifluoromethyl)pyridine with a sulfonylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of their activity. The sulfonylacetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)pyridin-2-ylthioacetic acid
  • 5-fluoro-2-(trifluoromethyl)phenylacetic acid
  • (5-chlorothien-2-yl)methylthioacetic acid
  • (5-pyridin-4-yl-tetrazol-2-yl)-acetic acid

Uniqueness

2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid is unique due to the presence of both the trifluoromethyl group and the sulfonylacetic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c9-8(10,11)5-1-2-6(12-3-5)17(15,16)4-7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVDWMQFNNOBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363168
Record name 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400084-46-0
Record name 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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